Tetrachlorothiophene
Overview
Description
Tetrachlorothiophene is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a thiophene derivative where four hydrogen atoms have been substituted by chlorine atoms. The compound has been used in the preparation of dimetallic derivatives and has shown potential in the field of organic electronics due to its structural and electronic properties .
Synthesis Analysis
The synthesis of tetrachlorothiophene derivatives has been explored in several studies. For instance, 2,3,4,5-Tetrakis(dimethylsilyl)thiophene was synthesized through a reaction involving tetrabromothiophene and chlorodimethylsilane, using magnesium and a catalytic amount of copper(I) cyanide . Another study described the preparation of dimetallic compounds derived from tetrachlorothiophene, where a halogen-metal exchange reaction with n-butyllithium led to the formation of 2,5-dilithiodichlorothiophene in nearly quantitative yield .
Molecular Structure Analysis
The molecular structure of tetrachlorothiophene derivatives has been characterized using various techniques. For example, the structure of α-tetrachlorothiophene 1,1-dioxide was determined, showing that the thiophene ring is non-planar and the molecule has approximate Cs (m) symmetry . The crystal structures of related compounds, such as tetrachlorophthalic acid hemihydrate, have also been determined, providing insights into the molecular arrangements and interactions, such as hydrogen bonding and van der Waals forces .
Chemical Reactions Analysis
Tetrachlorothiophene and its derivatives participate in various chemical reactions. The dimetallic compounds derived from tetrachlorothiophene can be further reacted to produce a range of derivatives, as evidenced by IR, NMR, and mass spectrometry characterizations . Additionally, the synthesis of thiophene-fused acenes and their derivatives has been reported, which involves chemical reactions that incorporate thiophene units into larger conjugated systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrachlorothiophene derivatives have been extensively studied. For instance, tetra(2,3-thienylene) exhibits redox-induced dimensional changes, which are promising for the development of single-molecule electromechanical actuators . The optical and electrochemical properties of thiophene-based tetramers have been characterized, revealing the effects of chemical bridging on photoluminescence and absorption . Furthermore, the thermal stability and fluorescence properties of thiophene-containing polymers have been investigated, demonstrating their potential for applications in optical limiting and explosive detection .
Scientific Research Applications
1. Solvent for Organic Reactions and Spectral Use
- Application Summary: Tetrachlorothiophene is used as a solvent in various organic reactions and for spectral use .
- Results or Outcomes: The outcomes would vary depending on the specific reaction or analysis. The use of Tetrachlorothiophene as a solvent can facilitate these processes and potentially influence the results .
2. Synthesis of Pesticides
- Application Summary: Tetrachlorothiophene is used in the synthesis of popular pesticides, such as thiacloprid, nitenpyram, ethaboxam, silthiofam, and 3,3,4,4-tetrachloro tetrahydro thiophene .
- Methods of Application: The bulk scale synthesis of Tetrachlorothiophene is reported by cyclization of hexachloro-1,3-butadiene. The reaction yields of synthesis of this synthon are around 45%. Silica-coated magnetic nanoparticles are used as a generic catalyst for this cyclization reaction yielding Tetrachlorothiophene .
- Results or Outcomes: The yield improvement is 50–60% more compared to original yield. The distillate crystallization in methanol yielded >98% pure compound compared to typical 90–92% in conventional process .
Safety And Hazards
Tetrachlorothiophene is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 . It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Tetrachlorothiophene are not explicitly mentioned in the search results, it is noted that it is used in the synthesis of popular pesticide synthons . This suggests that its future directions may be tied to developments in pesticide synthesis and the ongoing search for more effective and environmentally friendly pesticides.
properties
IUPAC Name |
2,3,4,5-tetrachlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXXZHONLFRKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042451 | |
Record name | Tetrachlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorothiophene | |
CAS RN |
6012-97-1 | |
Record name | 2,3,4,5-Tetrachlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6012-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perchlorothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006012971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchlorothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perchlorothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrachlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERCHLOROTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82R7655J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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